molecular formula C6H2Cl2O2 B8745268 2,3-Dichloro-1,4-benzoquinone CAS No. 26912-70-9

2,3-Dichloro-1,4-benzoquinone

Cat. No. B8745268
CAS RN: 26912-70-9
M. Wt: 176.98 g/mol
InChI Key: USAYMJGCALIGIG-UHFFFAOYSA-N
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Patent
US03952003

Procedure details

A solution of acetonitrile oxide was prepared by passing chlorine (10.8 grams) over 30 minutes into a stirred suspension of acetaldoxime (9 grams) and sodium bicarbonate (25.2 grams) in water at 0° C was added 2,3-dichlorobenzoquinone (17.7 grams) portionwise over 15 minutes. The mixture was stirred at 0°-5° C for 2 hours and then extracted with methylene chloride. The dried extracts were evaporated to dryness under reduced pressure and the residue recrystallized from ethanol to give the desired product as yellow crystals having a melting point of 214°-215° C.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCl.[CH:3](=[N:5][OH:6])[CH3:4].C(=O)(O)[O-].[Na+].[Cl:12][C:13]1[C:14](=[O:21])[CH:15]=[CH:16][C:17](=[O:20])[C:18]=1[Cl:19]>O>[C:3](#[N+:5][O-:6])[CH3:4].[Cl:12][C:13]1[C:14](=[O:21])[C:15]2[C:3]([CH3:4])=[N:5][O:6][C:16]=2[C:17](=[O:20])[C:18]=1[Cl:19] |f:2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C)=NO
Name
Quantity
25.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
17.7 g
Type
reactant
Smiles
ClC=1C(C=CC(C1Cl)=O)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0°-5° C for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The dried extracts were evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)#[N+][O-]
Name
Type
product
Smiles
ClC1=C(C(C2=C(C(=NO2)C)C1=O)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.